(S)-Gossypol (acetic acid)

Beschreibung

BenchChem offers high-quality (S)-Gossypol (acetic acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Gossypol (acetic acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

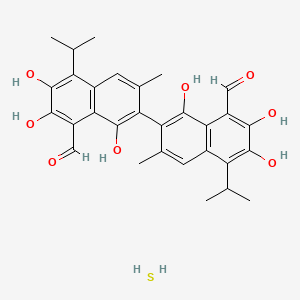

Molekularformel |

C30H32O8S |

|---|---|

Molekulargewicht |

552.6 g/mol |

IUPAC-Name |

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde;sulfane |

InChI |

InChI=1S/C30H30O8.H2S/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;/h7-12,33-38H,1-6H3;1H2 |

InChI-Schlüssel |

HWXITYXZQTZOQM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.S |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S)-Gossypol (AT-101): A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol (acetic acid), also known as AT-101, is the levorotatory (-) enantiomer of gossypol, a naturally occurring polyphenolic compound derived from the cotton plant (Gossypium species). It has garnered significant interest in oncology as a promising small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional therapies. AT-101 acts as a BH3 mimetic, binding to the BH3 groove of anti-apoptotic proteins, thereby restoring the cell's natural apoptotic machinery. This document provides a comprehensive technical overview of the mechanism of action of (S)-Gossypol in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

The primary anticancer mechanism of (S)-Gossypol is the induction of apoptosis through the direct inhibition of anti-apoptotic proteins belonging to the Bcl-2 family. These proteins, including Bcl-2, Bcl-xL, and Mcl-1, are central regulators of the intrinsic apoptotic pathway. In healthy cells, they prevent apoptosis by sequestering pro-apoptotic proteins such as Bax and Bak. In many cancers, the overexpression of anti-apoptotic Bcl-2 family members creates a survival advantage for malignant cells.

(S)-Gossypol functions as a BH3 mimetic, mimicking the action of the BH3-only proteins (e.g., Bid, Bad, Puma, Noxa), which are the natural antagonists of anti-apoptotic Bcl-2 proteins. By binding to a hydrophobic groove on the surface of Bcl-2, Bcl-xL, and Mcl-1, (S)-Gossypol displaces the pro-apoptotic proteins. This leads to the activation of Bax and Bak, which then oligomerize in the outer mitochondrial membrane, forming pores that increase mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.

Quantitative Data

Binding Affinities of (S)-Gossypol (AT-101) to Bcl-2 Family Proteins

The efficacy of (S)-Gossypol as a Bcl-2 family inhibitor is underscored by its binding affinities for its primary targets. The following table summarizes the reported inhibitory constants (Ki) of (R)-(-)-Gossypol (AT-101) for key anti-apoptotic proteins.

| Target Protein | Ki (nM) |

| Bcl-2 | 260 ± 30 |

| Mcl-1 | 170 ± 10 |

| Bcl-xL | 480 ± 40 |

Data sourced from MedChemExpress.

Cytotoxicity of (S)-Gossypol (AT-101) in Cancer Cell Lines

The cytotoxic effects of (S)-Gossypol have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| DU-145 | Prostate Cancer | ~5-10 |

| PC-3 | Prostate Cancer | ~10-50 |

| MCF-7 | Breast Cancer | ~10-50 |

| MDA-MB-231 | Breast Cancer | ~10-50 |

| BxPC-3 | Pancreatic Cancer | ~5-10 |

| MIA PaCa-2 | Pancreatic Cancer | ~5-10 |

| HCT116 | Colorectal Cancer | Not specified |

| HT-29 | Colorectal Cancer | ~20-40 |

| A549 | Non-Small Cell Lung Cancer | ~18-31 |

| HeLa | Cervical Cancer | ~36 |

| SK-mel-19 | Melanoma | ~23-46 |

| H69 | Small Cell Lung Cancer | ~23-46 |

| K562 | Myelogenous Leukemia | ~23-46 |

| Ramos | Burkitt's Lymphoma | Not specified |

| SUDHL-1 | Diffuse Large B-cell Lymphoma | Not specified |

| RPMI-1788 | B-cell Lymphoma | Not specified |

IC50 values are approximate and can vary based on experimental conditions such as incubation time and assay method.

Induction of Apoptosis by (S)-Gossypol

The induction of apoptosis is a key outcome of (S)-Gossypol treatment. The following table provides a summary of the percentage of apoptotic cells observed in different cancer cell lines after exposure to the compound.

| Cell Line | Cancer Type | Treatment | Apoptotic Cells (%) |

| HT-29 | Colorectal Cancer | 40 µM Gossypol for 24h | ~75% (early + late) |

| SEG-1 | Esophageal Adenocarcinoma | 100 µM Gossypol for 48h | 56.3% |

| BxPC-3 | Pancreatic Cancer | 10 µM Gossypol for 48h | 84.0% |

| MIA PaCa-2 | Pancreatic Cancer | 10 µM Gossypol for 48h | 72.7% |

| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | In vivo treatment | 67% increase vs. control |

Percentages of apoptosis are based on Annexin V/PI staining or TUNEL assays and can vary between experiments.

Signaling Pathways and Visualizations

The mechanism of action of (S)-Gossypol primarily involves the intrinsic apoptotic pathway. Below are Graphviz diagrams illustrating this pathway and a typical experimental workflow for assessing apoptosis.

What is the biological activity of (S)-Gossypol (acetic acid)?

An In-depth Technical Guide to the Biological Activity of (S)-Gossypol (Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Gossypol, the levorotatory enantiomer of gossypol (B191359) and often formulated as (S)-Gossypol acetic acid (also known as AT-101), is a natural polyphenolic aldehyde derived from the cotton plant (Gossypium spp.).[1][2] It has garnered significant interest in the scientific community for its potent anticancer properties.[2] This document provides a comprehensive overview of the biological activities of (S)-Gossypol, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways. The primary mechanism of its antitumor effect is the inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, leading to apoptosis in a wide range of cancer cells.[3][4]

Core Biological Activities

(S)-Gossypol exhibits a multifaceted biological profile, with its most prominent activities being the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes.[3][5]

Inhibition of Anti-Apoptotic Bcl-2 Family Proteins

A primary molecular mechanism of (S)-Gossypol is its function as a BH3 mimetic. It binds to the BH3 domain of anti-apoptotic proteins of the Bcl-2 family, including Bcl-2, Bcl-xL, and Mcl-1.[6][7][8] This binding prevents their interaction with pro-apoptotic Bcl-2 family members like Bak and Bax, thereby promoting apoptosis.[9] The (-)-enantiomer ((S)-Gossypol) is a more potent inhibitor of cell growth compared to the (+)-enantiomer or the racemic mixture.[6]

Induction of Apoptosis

By inhibiting anti-apoptotic Bcl-2 proteins, (S)-Gossypol triggers the mitochondrial or intrinsic pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm.[9][10] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are key executioners of apoptosis.[11][12] Apoptosis induction by (S)-Gossypol has been observed in numerous cancer cell lines, including those of the breast, colon, prostate, and lung.[3]

Cell Cycle Arrest

(S)-Gossypol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including prostate and colorectal cancer cells.[5][13] This arrest is associated with the modulation of cell cycle regulatory proteins such as the downregulation of cyclins and cyclin-dependent kinases (CDKs) and the upregulation of CDK inhibitors like p21.[14]

Inhibition of Lactate (B86563) Dehydrogenase (LDH)

(S)-Gossypol is an inhibitor of several dehydrogenase enzymes, notably lactate dehydrogenase (LDH).[1][15] LDH is a critical enzyme in anaerobic glycolysis. By inhibiting LDH, (S)-Gossypol can disrupt cellular energy metabolism, which is particularly impactful for cancer cells that often rely on glycolysis (the Warburg effect).[16]

Induction of Autophagy

In some cancer cell types, (S)-Gossypol has been observed to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[3] The interplay between autophagy and apoptosis in response to (S)-Gossypol treatment is an area of ongoing research.

Quantitative Data

The following tables summarize the quantitative data on the biological activity of (S)-Gossypol (acetic acid).

Table 1: Inhibitory Activity against Bcl-2 Family Proteins

| Target Protein | Assay Type | Ki (µM) | IC50 (µM) | Reference(s) |

| Bcl-xL | Fluorescence Polarization | - | 0.4 | [17] |

| Bcl-2 | Fluorescence Polarization | 0.2-0.3 (mM) | 10 | [17][18] |

| Mcl-1 | Fluorescence Polarization | - | - | [6] |

| Bcl-xL | Cell-free assay | - | 0.5-0.6 | [18] |

Table 2: In Vitro Growth Inhibitory Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Jurkat (Bcl-2 overexpressing) | Leukemia | 18.1 ± 2.6 | [19] |

| Jurkat (Bcl-xL overexpressing) | Leukemia | 22.9 ± 3.7 | [19] |

| Jurkat (vector control) | Leukemia | 7.0 ± 2.7 | [19] |

| RL95-2 | Endometrial Carcinoma | 1.3 - 18.9 | [20] |

| SKOV-3 | Ovarian Carcinoma | 1.3 - 18.9 | [20] |

| TT | Medullary Thyroid Carcinoma | 1.3 - 18.9 | [20] |

| NCI-H295R | Adrenocortical Carcinoma | 1.3 - 18.9 | [20] |

| SW-13 | Adrenocortical Carcinoma | 1.3 - 18.9 | [20] |

| HL-60 | Promyelocytic Leukemia | 4.5 | [8] |

Table 3: Inhibition of Lactate Dehydrogenase (LDH) Isozymes

| LDH Isozyme | Substrate | Ki (µM) | IC50 (µM) | Reference(s) |

| LDH-A4 | Pyruvate | 20 | 16-42 | [21] |

| LDH-B4 | Pyruvate | 34 | 16-42 | [21] |

| LDH-C4 | Pyruvate | 29 | 16-42 | [21] |

| LDH-A4 | NADH | 33 | - | [21] |

| LDH-B4 | NADH | 43 | - | [21] |

| LDH-C4 | NADH | 45 | - | [21] |

| LDH Isozymes | Lactate | - | 125 | [21] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by (S)-Gossypol.

Caption: (S)-Gossypol induced apoptosis pathway.

Caption: (S)-Gossypol mediated cell cycle arrest.

Experimental Workflow

Caption: Workflow for assessing apoptosis induction.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of (S)-Gossypol's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies assessing the cytotoxicity of gossypol on cancer cell lines.[16][22][23]

Objective: To determine the concentration of (S)-Gossypol that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HeLa, DU-145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

(S)-Gossypol (acetic acid) stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilizing formazan (B1609692) crystals)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of (S)-Gossypol in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the diluted (S)-Gossypol or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium without disturbing the formazan crystals.

-

Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-3/9 Activity Assay

This protocol is based on a colorimetric assay used to measure caspase activity in response to gossypol treatment.[11]

Objective: To quantify the activity of caspase-3 and caspase-9 as a measure of apoptosis induction.

Materials:

-

Cancer cell line treated with (S)-Gossypol

-

Caspase-3 and Caspase-9 Colorimetric Assay Kits (containing cell lysis buffer, reaction buffer, DTT, and pNA-conjugated substrates DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)

-

96-well plate

-

Microplate reader

Procedure:

-

Treat 2x10^6 cells with the desired concentration of (S)-Gossypol for various time points (e.g., 0, 6, 12, 18, 24 hours).

-

Harvest the cells and wash them twice with ice-cold PBS.

-

Lyse the cells with 50 µL of the provided cell lysis buffer on ice for 10 minutes.

-

Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C.

-

Transfer 50 µL of the supernatant (cytosolic extract) to a new 96-well plate.

-

Add 50 µL of 2x reaction buffer containing 10 mM DTT to each sample.

-

Add 5 µL of the respective caspase substrate (DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9) to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, indicating caspase activity.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This is a general protocol for cell cycle analysis using flow cytometry, which is applicable to studies with (S)-Gossypol.[7][9][24][25]

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with (S)-Gossypol.

Materials:

-

Cancer cell line treated with (S)-Gossypol

-

PBS

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Harvest approximately 1x10^6 cells treated with (S)-Gossypol and a vehicle control.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

-

Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes to pellet.

-

Wash the cells twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate at room temperature for 15-30 minutes in the dark.

-

Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI to determine the DNA content of the cells.

Cytochrome c Release Assay (Western Blot)

This protocol describes the detection of cytochrome c in the cytosolic fraction of cells, a hallmark of mitochondrial-mediated apoptosis.[26][27]

Objective: To determine if (S)-Gossypol induces the release of cytochrome c from the mitochondria into the cytosol.

Materials:

-

Cancer cell line treated with (S)-Gossypol

-

Mitochondria/Cytosol Fractionation Kit

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE equipment

-

PVDF membrane

-

Primary antibody against cytochrome c

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with (S)-Gossypol for the desired time.

-

Harvest the cells and separate the cytosolic and mitochondrial fractions using a commercial fractionation kit according to the manufacturer's instructions.

-

Determine the protein concentration of the cytosolic fractions.

-

Perform SDS-PAGE to separate the proteins from the cytosolic fractions.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for cytochrome c.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the presence of cytochrome c using a chemiluminescent substrate and an imaging system. An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.

Conclusion

(S)-Gossypol (acetic acid) is a promising natural product with well-defined anticancer properties. Its ability to act as a BH3 mimetic and inhibit anti-apoptotic Bcl-2 family proteins provides a strong rationale for its development as a therapeutic agent. The induction of apoptosis, cell cycle arrest, and inhibition of cellular metabolism are key biological activities that contribute to its antitumor effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for further research and development of (S)-Gossypol and its derivatives in oncology.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Rational design and real time, in-cell detection of the proapoptotic activity of a novel compound targeting Bcl-X(L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Cytotoxicity analysis by MTT assay of isolated Gossypol from Bt and Non-Bt Cotton Seeds on HeLa Cell Lines | Semantic Scholar [semanticscholar.org]

- 5. The Bcl-2 Homology Domain 3 Mimetic Gossypol Induces Both Beclin 1-dependent and Beclin 1-independent Cytoprotective Autophagy in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apogossypol derivatives as antagonists of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. ascentagepharma.com [ascentagepharma.com]

- 9. vet.cornell.edu [vet.cornell.edu]

- 10. Gossypol induces Bax/Bak-independent activation of apoptosis and cytochrome c release via a conformational change in Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 16. researchgate.net [researchgate.net]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. medchemexpress.com [medchemexpress.com]

- 19. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rroij.com [rroij.com]

- 23. scispace.com [scispace.com]

- 24. ucl.ac.uk [ucl.ac.uk]

- 25. Flow cytometry with PI staining | Abcam [abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. genetex.com [genetex.com]

(S)-Gossypol (acetic acid) chemical structure and properties

An In-Depth Technical Guide to (S)-Gossypol (Acetic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol (B191359) is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1][2] It exists as two atropisomers, (+)-gossypol and (-)-gossypol, due to restricted rotation around the internaphthyl bond.[1][3] This document focuses on the (S)-(+)-enantiomer, specifically its acetic acid solvate, hereafter referred to as (S)-Gossypol (acetic acid).

Gossypol and its derivatives have garnered significant interest for their wide range of biological activities, including antifertility, antiviral, and antimalarial properties.[1][2] In the context of oncology, gossypol is recognized as a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins, making it a promising candidate for cancer therapy.[4][5] The (-)-enantiomer, also known as AT-101, is generally considered more biologically potent than the (+)-enantiomer.[4][6] However, both enantiomers and the racemic mixture are subjects of ongoing research.

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for (S)-Gossypol (acetic acid).

Chemical Structure and Identification

(S)-Gossypol (acetic acid) is the acetic acid solvate of the (S)-(+)-enantiomer of gossypol. The presence of the acetic acid molecule can influence its crystalline structure and solubility.

-

IUPAC Name: acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde[7]

-

Synonyms: (S)-(+)-Gossypol acetic acid[8]

-

CAS Number: 1189561-66-7[8]

Gossypol can exist in three tautomeric forms: an aldehyde, a ketone (quinoid), and a lactol (hemiacetal) form, which contributes to its chemical reactivity.[10][11]

Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and computed properties of (S)-Gossypol (acetic acid) and its parent compound, gossypol.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 578.61 g/mol | [7][9][12] |

| Appearance | Yellow, crystalline powder | [3][12] |

| Melting Point | 164-168°C | [12] |

| Solubility | Soluble in DMSO (50 mg/mL), acetone, or methanol (B129727) (5mg/ml). Practically insoluble in water. | [8][12][13] |

Table 2: Computed and Spectroscopic Properties

| Property | Value | Source |

| Exact Mass | 578.21519728 Da | [7] |

| XLogP3 | 6.5 | [12] |

| PSA (Polar Surface Area) | 193 Ų | [7] |

| UV Max (in Iron(III)-bis-(aminopropanol)-gossypol complex) | 620 nm | [14] |

Biological Activity and Mechanism of Action

The primary anticancer mechanism of gossypol is the induction of apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family.[4]

Inhibition of Bcl-2 Family Proteins

(S)-Gossypol acts as a BH3 mimetic. The BH3 domain is a critical region in pro-apoptotic proteins (like Bad, Bid, Bim) that allows them to bind to a hydrophobic groove on anti-apoptotic proteins (like Bcl-2 and Bcl-xL).[15] By mimicking this domain, gossypol occupies this groove, preventing the anti-apoptotic proteins from sequestering their pro-apoptotic counterparts.[7][12] This leads to the release of pro-apoptotic proteins, subsequent activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and ultimately, caspase activation and apoptosis.[15][16]

Racemic gossypol acetic acid binds to Bcl-xL and Bcl-2 with Ki values of 0.5-0.6 µM and 0.2-0.3 mM, respectively.[5][12]

Figure 1: (S)-Gossypol's Mechanism of Action via Bcl-2 Inhibition.

Other Mechanisms

In addition to Bcl-2 inhibition, gossypol has been shown to exert its cytotoxic effects through other mechanisms, including:

-

Induction of Oxidative Stress: Gossypol can lead to the formation of reactive oxygen species (ROS), causing oxidative damage to cellular components and promoting cell death.[17]

-

Enzyme Inhibition: It acts as an inhibitor for several dehydrogenase enzymes.[2]

-

Induction of Autophagy: Gossypol can induce autophagy, a cellular process of self-digestion, which can sometimes complement apoptosis in cancer cells.[4]

Anticancer Activity

Gossypol has demonstrated anticancer activity against a variety of human cancer cell lines.[4] The (-)-enantiomer generally exhibits greater growth inhibition than the (+)-enantiomer or the racemic mixture.[5]

Table 3: In Vitro Anticancer Activity of Gossypol Enantiomers

| Cell Line | Cancer Type | Compound | Activity/Effect | Source |

| UM-SCC-6, UM-SCC-14A | Head and Neck | (-)-Gossypol | Greater growth inhibition than (±) or (+)-Gossypol | [5] |

| MCF-7 | Breast Cancer | Gossypol (racemic) | Decreased cell growth | [4] |

| MIA PaCa-2 | Pancreatic Cancer | Gossypol (racemic) | Reduced cell viability | [4] |

| H1975 | Non-small Cell Lung | Gossypol (racemic) | Inhibits proliferation and migration, induces apoptosis | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving gossypol.

HPLC Method for Enantiomeric Separation of Gossypol

This protocol is adapted from a method developed for the quantitative separation of (+)- and (-)-gossypol in cottonseed.[18]

Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of gossypol.

Principle: Gossypol is derivatized with a chiral amine, (R)-(-)-2-amino-1-propanol, to form diastereomers that can be separated by reversed-phase HPLC.

Materials:

-

Gossypol standard or sample extract

-

(R)-(-)-2-amino-1-propanol

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Phosphoric acid (H₃PO₄)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Sample Preparation:

-

Accurately weigh a ground sample containing approximately 1.5-3.5 mg of gossypol into a sample tube.

-

Add the derivatizing reagent, (R)-(-)-2-amino-1-propanol.

-

Extract the sample with a suitable solvent (e.g., methanol/water mixture).

-

Vortex and centrifuge the sample to pellet solids.

-

Filter the supernatant through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., Phenomenex Prodigy 5 µ, ODS-3, 100 x 3.2 mm).[18]

-

Mobile Phase: 80% Acetonitrile and 20% 10 mM KH₂PO₄, with the pH adjusted to 3.0 with H₃PO₄.[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

-

Data Analysis:

-

Identify the peaks corresponding to the (+)- and (-)-gossypol derivatives based on their retention times (e.g., (+)-isomer complex around 1.4 min, (-)-isomer complex around 2.6 min under specified conditions).[18]

-

Quantify the amount of each enantiomer by comparing the peak areas to a standard curve prepared with known concentrations of gossypol.

-

Figure 2: Workflow for HPLC-based Enantiomeric Analysis of Gossypol.

Spectrophotometric Determination of Total Gossypol

This protocol is based on the reaction of gossypol with 3-amino-1-propanol and subsequent complexation with Iron(III).[14]

Objective: To determine the total gossypol content in a sample.

Principle: Gossypol reacts with 3-amino-1-propanol and then with Iron(III) to form a stable green-colored complex. The absorbance of this complex, measured at its maximum wavelength (620 nm), is proportional to the concentration of gossypol.[14]

Materials:

-

Gossypol standard or sample extract

-

3-amino-1-propanol solution

-

Iron(III) chloride solution

-

Dimethylformamide (DMF) or Isopropyl alcohol/Hexane mixture

-

Spectrophotometer

Procedure:

-

Sample/Standard Preparation:

-

Prepare a stock solution of gossypol standard in a suitable solvent (e.g., DMF).

-

Prepare a series of working standards by diluting the stock solution to cover a concentration range of 4-80 ppm.

-

Extract gossypol from the sample material using an appropriate solvent mixture (e.g., 40:60 v/v hexane-isopropyl alcohol).[14]

-

-

Color Development:

-

Take a known volume of the standard or sample extract in a volumetric flask.

-

Add the 3-amino-1-propanol solution, followed by the Iron(III) solution.

-

Dilute to the final volume with the solvent and mix well.

-

Allow the reaction to proceed for a set time at room temperature to ensure complete color development.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each standard and sample solution at 620 nm against a reagent blank.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus the concentration of the gossypol standards.

-

Determine the concentration of total gossypol in the sample by interpolating its absorbance value on the calibration curve.

-

Conclusion

(S)-Gossypol (acetic acid) is a chiral molecule with significant potential as an anticancer agent, primarily through its action as a BH3 mimetic that inhibits anti-apoptotic Bcl-2 family proteins. Its multifaceted biological activity continues to make it a subject of intense research for drug development. Understanding its chemical properties, mechanism of action, and the analytical methods for its characterization is crucial for advancing its therapeutic applications. The protocols and data presented in this guide offer a technical foundation for researchers and scientists working with this promising natural product.

References

- 1. Gossypol--a polyphenolic compound from cotton plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gossypol - Wikipedia [en.wikipedia.org]

- 3. Gossypol | C30H30O8 | CID 3503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Gossypol Acetic Acid | C32H34O10 | CID 227456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Cas 5453-04-3,Gossypol acetic acid | lookchem [lookchem.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Showing Compound Gossypol (FDB000742) - FooDB [foodb.ca]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Bcl-2 Pathway | GeneTex [genetex.com]

- 17. researchgate.net [researchgate.net]

- 18. lib3.dss.go.th [lib3.dss.go.th]

A Technical Guide to the Synthesis and Purification of (S)-Gossypol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for the synthesis and purification of (S)-Gossypol, also known as (-)-gossypol or AT-101, a potent anti-cancer agent. The document details the extraction of the racemic compound from natural sources, comprehensive protocols for enantiomeric resolution through crystallization and chiral high-performance liquid chromatography (HPLC), and an exploration of its mechanism of action.

Introduction to Gossypol (B191359)

Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1] Due to steric hindrance around the binaphthyl bond, it exhibits atropisomerism, existing as two enantiomers: (+)-gossypol and (-)-gossypol. The (-)-enantiomer, (S)-Gossypol or AT-101, is the more biologically active form and has garnered significant interest for its therapeutic potential, particularly in oncology.[2] It functions as a BH3 mimetic, inhibiting anti-apoptotic Bcl-2 family proteins and inducing apoptosis in cancer cells.

Synthesis and Extraction of Racemic Gossypol

While total synthesis of gossypol has been achieved, the most common and economically viable method for obtaining the racemic mixture is through extraction from cottonseed. Cottonseed meal serves as a primary source, containing significant amounts of gossypol.

Experimental Protocol: Solvent Extraction of Racemic Gossypol from Cottonseed Meal

This protocol outlines a general procedure for the acidic solvent extraction of gossypol from defatted cottonseed meal.

Materials:

-

Defatted cottonseed meal

-

Acetone (B3395972) or Ethanol

-

Phosphoric acid, citric acid, or oxalic acid

-

Water

-

Soxhlet apparatus

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Preparation of Solvent System: Prepare an acidic solvent mixture. A common system consists of an organic solvent (e.g., 95% ethanol) acidified with an acid such as phosphoric acid or citric acid.[3] Another effective system is a butanol-ethanol-water mixture (e.g., 80:15:5 v/v) acidified with citric or oxalic acid.[4]

-

Extraction:

-

Place the defatted cottonseed meal into the thimble of a Soxhlet apparatus.

-

Fill the boiling flask with the prepared acidic solvent mixture.

-

Heat the solvent to its boiling point and allow the extraction to proceed for several hours (e.g., 4 hours).[3] The temperature can be maintained up to 78°C for ethanol-based systems.[3]

-

-

Solvent Removal: After extraction, concentrate the resulting gossypol-containing solvent using a rotary evaporator to remove the bulk of the solvent.

-

Isolation of Crude Gossypol: The concentrated extract will contain crude gossypol. This can be further purified by precipitation or crystallization. For instance, adding acetic acid to an ether solution of the extract can precipitate gossypol acetic acid.

-

Drying: The crude gossypol is then filtered and dried under vacuum.

Purification and Resolution of (S)-Gossypol Enantiomers

The separation of the racemic gossypol into its individual enantiomers is a critical step in obtaining the biologically active (S)-Gossypol. Two primary methods for this resolution are detailed below: preferential crystallization and preparative chiral HPLC.

Method 1: Enantiomeric Resolution by Crystallization

This method relies on the ability of gossypol to form enantiomorphic crystals from a supersaturated solution of the racemate.

This protocol is adapted from the work of Dowd (2003).[5][6]

Materials:

-

rac-Gossypol-acetic acid (1:1 complex)

-

Acetone

-

Crystallization vials

-

Temperature-controlled environment (e.g., refrigerator at 4°C)

-

Vacuum oven

Procedure:

-

Solution Preparation: Prepare a solution of rac-gossypol-acetic acid in acetone. The initial concentration is a critical parameter to control crystal growth.

-

Crystallization:

-

Place the crystallization vials containing the solution in a temperature-controlled environment at 4°C.[5]

-

Allow the crystals to grow over a period of several days. By controlling the initial concentration, crystallization time, and solution volume, single crystals of significant size (>50 mg) can be obtained.[5]

-

-

Crystal Harvesting and Analysis:

-

Carefully harvest individual crystals from the solution.

-

It is essential to determine the chirality of each crystal, as both (+) and (-) enantiomers will crystallize. This can be done using a polarimeter to measure the optical rotation of a solution of the dissolved crystal.

-

-

Solvent Removal: To obtain pure enantiomeric gossypol, the acetone within the crystal lattice must be removed. This is achieved by storing the crystals under vacuum for 3-4 days.[5]

Method 2: Preparative Chiral HPLC

Preparative chiral HPLC is a powerful technique for the separation of enantiomers, offering high resolution and purity. Polysaccharide-based chiral stationary phases are particularly effective for resolving gossypol enantiomers.

This protocol is based on established analytical methods that can be scaled up for preparative separation.[7]

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase: A cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated silica (B1680970) column is a suitable choice.[7]

-

Mobile phase: A mixture of acetonitrile (B52724) and a buffer, such as triethylamine (B128534) phosphate (B84403) buffer (pH 3.5).[8]

-

Racemic gossypol

-

Solvents for sample preparation and mobile phase

Procedure:

-

Column Equilibration: Equilibrate the preparative chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the racemic gossypol in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

-

Injection and Separation: Inject the sample onto the column. The two enantiomers will separate as they travel through the chiral stationary phase. The separation is monitored by the UV detector.

-

Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks. The (-)-gossypol ((S)-Gossypol) is typically the desired enantiomer.

-

Solvent Removal and Analysis: Evaporate the solvent from the collected fractions to obtain the purified enantiomers. The enantiomeric excess (e.e.) and purity of the collected fractions should be determined by analytical chiral HPLC.

Data Presentation

The following tables summarize the quantitative data associated with the purification of (S)-Gossypol.

| Method | Starting Material | Key Parameters | Yield | Enantiomeric Excess (e.e.) | Purity | Reference |

| Crystallization | rac-Gossypol-acetic acid | Acetone solution at 4°C | Gram quantities | High | High chemical and optical purity | [5] |

| Chiral HPLC | Racemic Gossypol | Chiralcel OD-RH column | Dependent on loading | >98% | High | [8] |

Mechanism of Action of (S)-Gossypol (AT-101)

(S)-Gossypol exerts its anti-cancer effects by acting as a BH3 mimetic. It binds to the BH3 groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1. This binding prevents the sequestration of pro-apoptotic proteins like Bax and Bak. The freed Bax and Bak can then oligomerize on the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and subsequently caspase-3, culminating in the execution of apoptosis.

Visualizations

Experimental Workflow

Caption: Workflow for the purification of (S)-Gossypol.

Signaling Pathway

Caption: Apoptotic signaling pathway of (S)-Gossypol.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Antiproliferative effect of gossypol and its optical isomers on human reproductive cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5112637A - Extraction of gossypol from cottonseed - Google Patents [patents.google.com]

- 4. zenodo.org [zenodo.org]

- 5. Preparation of enantiomeric gossypol by crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of gossypol enantiomer ratio in cotton plants by chiral higher-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Removal of gossypol from cottonseed by solvent extraction procedures | Semantic Scholar [semanticscholar.org]

The Multifaceted Role of (S)-Gossypol (Acetic Acid) in Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-Gossypol (acetic acid), the levorotatory enantiomer of gossypol (B191359) and also known as AT-101, is a natural polyphenolic aldehyde derived from the cotton plant.[1] It has garnered significant interest in the scientific community for its potent anticancer properties.[2][3] This technical guide delves into the core molecular pathways through which (S)-Gossypol exerts its biological effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the intricate signaling cascades involved.

Induction of Apoptosis via Inhibition of Bcl-2 Family Proteins

The principal mechanism of action of (S)-Gossypol is the induction of apoptosis, or programmed cell death, primarily through its role as a BH3 mimetic.[2][4] It competitively binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their pro-survival function.[5][6][7] This action liberates pro-apoptotic effector proteins like Bax and Bak, leading to their activation.[5][6]

Activated Bax and Bak oligomerize at the outer mitochondrial membrane, causing mitochondrial outer membrane permeabilization (MOMP).[5][6] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[5][8] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[4] Active caspase-9 then initiates a caspase cascade by activating executioner caspases, such as caspase-3, ultimately leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[4][9]

(S)-Gossypol has also been shown to induce apoptosis through caspase-independent mechanisms.[5] Following MOMP, Apoptosis-Inducing Factor (AIF) can be released from the mitochondria and translocate to the nucleus, where it contributes to DNA fragmentation and cell death.[5]

Modulation of Autophagy

(S)-Gossypol can also induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[2][10] This process can have a dual role, either promoting cell survival or contributing to cell death, depending on the cellular context. One of the key steps in autophagy induction by (S)-Gossypol involves the conversion of the microtubule-associated protein 1A/1B-light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation.[2] The interaction of (S)-Gossypol with Bcl-2 can also disrupt the inhibitory binding of Bcl-2 to Beclin-1, a key protein in the initiation of autophagy.[10]

Induction of Oxidative Stress

(S)-Gossypol has been shown to induce the production of reactive oxygen species (ROS) in tumor cells, leading to oxidative stress.[2][11] This can trigger DNA damage and further activate apoptotic pathways.[2] In the context of retinal pigment epithelial (RPE) cells, gossypol acetic acid has been found to regulate the FoxO3/Sestrin2 pathway, which plays a role in the antioxidant response.[12]

Impact on Cellular Signaling Pathways

(S)-Gossypol influences several other key signaling pathways that regulate cell survival, proliferation, and death.

-

Protein Kinase C (PKC) / Bcl-2 Phosphorylation: Gossypol can inhibit the phosphorylation of Bcl-2 at serine 70.[13] This dephosphorylation is significant as phosphorylated Bcl-2 is often associated with resistance to apoptosis. The inhibition of PKC, an upstream kinase of Bcl-2, has been implicated in this process.[13][14]

-

MAPK and PI3K/AKT Pathways: In malignant mesothelioma cells, (S)-Gossypol (AT-101) has been observed to affect the phosphorylation status of key kinases in the MAPK and PI3K/AKT pathways, including ERK1/2, p38, and AKT.[15] It also stimulated the phosphorylation of JNK1/2 and c-jun.[15] These pathways are crucial for cell survival and proliferation, and their modulation by (S)-Gossypol contributes to its anti-tumor effects.

-

p53 Pathway: (S)-Gossypol treatment can modulate the expression of the tumor suppressor protein p53.[15] In male germline stem cells, gossypol-induced apoptosis was shown to occur through a ROS-SIRT1-p53-PUMA pathway.[16]

References

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. The potential roles of gossypol as anticancer agent: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gossypol, a BH3 mimetic, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. (-)-Gossypol acts directly on the mitochondria to overcome Bcl-2- and Bcl-X(L)-mediated apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gossypol Acetic Acid Prevents Oxidative Stress-Induced Retinal Pigment Epithelial Necrosis by Regulating the FoxO3/Sestrin2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gossypol inhibits phosphorylation of Bcl-2 in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein kinase C - Wikipedia [en.wikipedia.org]

- 15. Effect of the BH3 Mimetic Polyphenol (–)-Gossypol (AT-101) on the in vitro and in vivo Growth of Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Gossypol (Acetic Acid): A Technical Guide to a Promising Bcl-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Gossypol, the levorotatory isomer of gossypol (B191359) and commonly referred to as AT-101, is a polyphenolic compound derived from cottonseed that has garnered significant interest as a potent inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] Overexpression of these proteins is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to conventional therapies. (S)-Gossypol, particularly in its acetic acid salt form, acts as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, thereby neutralizing their pro-survival function and inducing apoptosis in cancer cells.[2][3][4] This technical guide provides an in-depth overview of (S)-Gossypol (acetic acid), focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for its investigation.

Mechanism of Action

(S)-Gossypol functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins.[2] The primary mechanism of action involves its role as a BH3 mimetic. Pro-apoptotic "BH3-only" proteins, such as Bim, Bad, and Puma, initiate apoptosis by binding to and neutralizing anti-apoptotic Bcl-2 family members. (S)-Gossypol mimics the action of these BH3-only proteins, occupying the BH3-binding groove on proteins like Bcl-2, Bcl-xL, and Mcl-1.[3][4] This competitive inhibition liberates pro-apoptotic effector proteins like Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in programmed cell death.[5][6]

Quantitative Data

The efficacy of (S)-Gossypol (acetic acid) as a Bcl-2 family inhibitor has been quantified through various in vitro assays. The following tables summarize key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values.

Table 1: Binding Affinity (Ki) of (S)-Gossypol (Acetic Acid) for Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) |

| Bcl-2 | 260 ± 30 nM[1][3] |

| Bcl-xL | 480 ± 40 nM[1][3][4] |

| Mcl-1 | 170 ± 10 nM[1][3] |

Table 2: In Vitro Cytotoxicity (IC50) of (S)-Gossypol (AT-101) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| UM-SCC-6 | Head and Neck Squamous Cell Carcinoma | ~2-5 |

| UM-SCC-14A | Head and Neck Squamous Cell Carcinoma | ~2-5 |

| HBL-2 | Diffuse Large B-cell Lymphoma | 1.2 - 7.4[4] |

| Granta | Mantle Cell Lymphoma | 1.2 - 7.4[4] |

| Jurkat | T-cell Leukemia | 1.9[4] |

| U937 | Histiocytic Lymphoma | 2.4[4] |

| VCaP | Prostate Cancer | Not specified, but induces apoptosis at 10 µM[4] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | < 20[4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by (S)-Gossypol and a typical experimental workflow for its evaluation.

Caption: (S)-Gossypol induced apoptosis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. BH3-only proteins are dispensable for apoptosis induced by pharmacological inhibition of both MCL-1 and BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to the Natural Sources and Extraction of Gossypol from Cottonseed

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gossypol (B191359), a naturally occurring polyphenolic aldehyde found in the cotton plant (Gossypium spp.). The document details its primary natural source, cottonseed, and presents in-depth methodologies for its extraction. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of Gossypol

Gossypol is predominantly found in the pigment glands of the cotton plant, which are distributed throughout the stems, leaves, flower buds, and roots. However, the most significant concentration of gossypol is located within the cottonseed.[1][2] The gossypol content can vary considerably depending on the cotton species, environmental conditions during growth, and the specific part of the plant.[2]

There are four main cultivated species of cotton, each with varying levels of gossypol content in their seeds:

-

Gossypium hirsutum (Upland cotton): This is the most widely cultivated cotton species, accounting for about 98% of cotton grown in the United States.[3] The total gossypol content in the seeds of G. hirsutum typically ranges from 0.50% to 0.76%.[3]

-

Gossypium barbadense (Pima cotton): Known for its long-staple fibers, Pima cotton seeds have a gossypol content ranging from 0.67% to 1.25%.[3] Some varieties, like Giza 86, can have even higher levels, around 1.90%.[4]

-

Gossypium arboreum and Gossypium herbaceum : These are Old World cotton species, and while less commercially dominant, their seeds also contain gossypol.

Gossypol exists in two enantiomeric forms, (+)-gossypol and (-)-gossypol, with the (-)-enantiomer generally considered more biologically active and toxic.[1] The ratio of these enantiomers can also vary between cotton species.[1]

Table 1: Gossypol Content in Cottonseed of Different Gossypium Species

| Gossypium Species | Common Name | Total Gossypol Content (% of seed weight) | Reference(s) |

| G. hirsutum | Upland Cotton | 0.50 - 0.76 | [3] |

| G. barbadense | Pima Cotton | 0.67 - 1.25 | [3] |

| G. barbadense (Giza 86) | Pima Cotton | 1.90 | |

| G. barbadense (Giza 45) | Pima Cotton | 1.52 | [4] |

| G. barbadense (Giza 80) | Pima Cotton | 1.45 | [4] |

| G. herbaceum / G. arboreum | Levant / Tree Cotton | Varies |

Extraction of Gossypol from Cottonseed

The extraction of gossypol from cottonseed is a critical step for its purification and subsequent use in research and pharmaceutical applications. Various methods have been developed, with solvent extraction being the most common. The efficiency of extraction is influenced by several factors, including the choice of solvent, temperature, extraction time, and the solvent-to-seed ratio.

Solvent Extraction

Solvent extraction remains the most widely employed technique for isolating gossypol. A range of solvents and solvent mixtures have been investigated to optimize yield and purity.

An effective method for gossypol extraction involves a mixed solvent system of butanol, ethanol, and water, often acidified to improve efficiency.

Experimental Protocol:

-

Preparation of Cottonseed: Defatted cottonseed meal is used as the starting material.

-

Solvent System: A mixture of butanol-ethanol-water in a ratio of 80:15:5 (v/v) is prepared. The solvent is acidified with 0.5 M citric acid.[5]

-

Extraction Conditions:

-

Post-Extraction: The mixture is filtered to separate the extract from the solid residue. The solvent is then evaporated under reduced pressure to yield crude gossypol.

Under these optimized conditions, an extraction yield of up to 91.22% can be achieved.[5]

Aqueous acetone (B3395972) is another effective solvent for gossypol extraction. The addition of an acid, such as phosphoric acid, can enhance the hydrolysis of protein-bound gossypol, thereby increasing the total gossypol yield.

Experimental Protocol:

-

Preparation of Cottonseed: Crushed cottonseed is weighed into a flat-bottom flask.

-

Solvent System: An extraction solvent consisting of an 80:20 or 90:10 (v/v) mixture of acetone and water is prepared. For enhanced extraction, phosphoric acid can be added to the 80:20 or 90:10 acetone/water mixture to a final concentration of 1.4 M.[2]

-

Extraction Conditions:

-

Mixing: A stir bar is added to the flask for continuous mixing.

-

Reflux: The flask is fitted with a condenser, and the mixture is heated to reflux.

-

-

Post-Extraction:

-

The flask is cooled in an ice-water bath.

-

The sample is vacuum filtered.

-

The retained meal is washed with the same solvent solution followed by a water wash to remove residual acid and other hydrophilic components.[2]

-

The meal is then air-dried.

-

This method is effective in reducing the total gossypol level in the meal to 5-10% of its initial value.

Table 2: Comparison of Gossypol Extraction Methods and Yields

| Extraction Method | Solvent System | Key Parameters | Gossypol Yield/Reduction | Reference(s) |

| Solvent Extraction | Butanol-Ethanol-Water (80:15:5 v/v) + 0.5 M Citric Acid | 348 K, 180 min, 15:1 solvent/seed ratio | 91.22% extraction | [5] |

| Solvent Extraction | Acetone-Hexane-Water | - | 80-90% reduction of free gossypol | [3] |

| Solvent Extraction | n-Butanol + HCl (pH 4.5) | Room Temperature | Final meal: 0.34% total, 0.07% free gossypol | [6] |

| Solvent Extraction | 95% Ethanol + 0.1-0.4 M Citric Acid | - | Final meal: 0.09-0.22% total, 0.01-0.06% free gossypol | [6] |

| Solvent Extraction | 95% Ethanol + 0.1-0.34 M Phosphoric Acid | - | Final meal: 0.05-0.08% total, 0.004-0.01% free gossypol | [6] |

Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is a green and efficient alternative for gossypol extraction. This method offers advantages such as shorter extraction times and reduced need for post-extraction refining.

Ultrasound-Assisted Extraction (UAE)

Ultrasound can be used to enhance the efficiency of solvent extraction by improving mass transfer and disrupting the plant cell walls, leading to higher yields in shorter times.

Analysis of Gossypol

Accurate quantification of gossypol in extracts is crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for this purpose.

HPLC Protocol for Gossypol Quantification

-

Sample Preparation:

-

A ground sample of cottonseed (e.g., 0.2 g) is accurately weighed.[7]

-

A complexing agent (e.g., (R)-(-)-2-amino-1-propanol) is added, and the mixture is heated (e.g., 100°C for 30 minutes) to derivatize the gossypol.[7]

-

The mixture is cooled, and the mobile phase is added. After mixing, the solution is filtered.[7]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm × 200 mm, 5 µm) is commonly used.[8]

-

Mobile Phase: A typical mobile phase is a mixture of methanol (B129727) and 1% phosphoric acid in water (e.g., 85:15, v/v).[8] An alternative is 80% acetonitrile (B52724) and 20% 10 mM KH2PO4 adjusted to pH 3.0.[7]

-

Flow Rate: A flow rate of 1.0 mL/min is generally applied.[8]

-

Detection: UV detection at a wavelength of 235 nm or 272 nm is used for quantification.[8][9]

-

-

Quantification: The concentration of gossypol is determined by comparing the peak area of the sample with that of a standard gossypol solution.

Signaling Pathways Modulated by Gossypol

Gossypol exerts its biological effects by modulating various cellular signaling pathways. Understanding these pathways is essential for its development as a therapeutic agent.

ROS-SIRT1-p53-PUMA Pathway in Apoptosis

Gossypol has been shown to induce apoptosis in certain cell types, such as male germline stem cells, through a pathway involving reactive oxygen species (ROS).

The proposed mechanism is as follows:

-

The aldehyde group of gossypol leads to the depletion of intracellular glutathione (B108866) (GSH).

-

This depletion obstructs the elimination of ROS, leading to an increase in intracellular H2O2 levels.[10]

-

Excessive ROS inhibits the activity of SIRT1.

-

Inhibition of SIRT1 leads to an increase in the concentration of p53.[11]

-

Elevated p53 upregulates the expression of PUMA (p53 upregulated modulator of apoptosis).

-

PUMA then triggers the mitochondrial apoptotic pathway, leading to increased Caspase-9 and Caspase-3 activity and ultimately, cell death.[11]

IRS-1/Akt Signaling Pathway in Glucose Uptake

Gossypol has also been found to mimic insulin (B600854) signaling and enhance glucose uptake, suggesting its potential in managing diabetes.

The mechanism involves the following steps:

-

Gossypol activates the insulin receptor substrate 1 (IRS-1).

-

Activated IRS-1 leads to the phosphorylation and activation of protein kinase B (Akt).[12]

-

Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane.[12]

-

The increased presence of GLUT4 on the cell surface facilitates enhanced glucose uptake from the bloodstream into the cells.[12]

Conclusion

This technical guide has provided a detailed overview of the natural sources of gossypol, with a primary focus on cottonseed, and has outlined robust methodologies for its extraction and analysis. The elucidation of key signaling pathways modulated by gossypol underscores its potential for further investigation in drug development. The provided data and protocols aim to facilitate and standardize research efforts in this promising area of natural product chemistry.

References

- 1. Gossypol Toxicity from Cottonseed Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sccahs.org [sccahs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. zenodo.org [zenodo.org]

- 6. US5112637A - Extraction of gossypol from cottonseed - Google Patents [patents.google.com]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. HPLC Determination of Gossypol in Cotton Seed Kernel [spkx.net.cn]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The aldehyde group of gossypol induces mitochondrial apoptosis via ROS-SIRT1-p53-PUMA pathway in male germline stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gossypol from Cottonseeds Ameliorates Glucose Uptake by Mimicking Insulin Signaling and Improves Glucose Homeostasis in Mice with Streptozotocin-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of (S)-Gossypol (acetic acid) in preclinical studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preclinical toxicological profile of (S)-Gossypol (acetic acid), the levorotatory enantiomer of gossypol (B191359), also known as AT-101. Gossypol is a naturally occurring polyphenolic aldehyde derived from the cotton plant (genus Gossypium).[1][2] The (-)-enantiomer, AT-101, is recognized as the more biologically active and potent form compared to the (+)-enantiomer or the racemic mixture.[2][3][4] This guide summarizes key findings from non-clinical safety studies, details experimental methodologies, and visualizes critical pathways and processes to support ongoing research and development efforts.

Mechanism of Action: Bcl-2 Family Inhibition

(S)-Gossypol (AT-101) exerts its primary pharmacological effect by functioning as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[5] In many cancers, the overexpression of these proteins allows malignant cells to evade programmed cell death (apoptosis), contributing to tumor progression and chemoresistance.[6]

AT-101 acts as a BH3 mimetic, a class of small molecules that mimic the function of pro-apoptotic BH3-only proteins. It binds with high affinity to the BH3-binding groove of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4][5][7] This action disrupts the sequestration of pro-apoptotic effector proteins like BAX and BAK.[8] Once liberated, BAX and BAK can oligomerize on the outer mitochondrial membrane, leading to a decrease in mitochondrial membrane potential and the release of cytochrome c, which ultimately activates the intrinsic caspase cascade and induces apoptosis.[5][8]

Preclinical Toxicology Data

The following tables summarize quantitative data from key preclinical toxicology studies. It is important to note that many early studies were conducted with racemic (+/-)-gossypol, while later research focused on the more potent (-)-gossypol (AT-101).

| Species | Test Article | Dose Levels (mg/kg/day) | Duration | Key Findings | NOAEL (mg/kg/day) | Reference |

| Sprague-Dawley Rat | (+/-)-Gossypol Acetic Acid | 0, 0.5, 5.0, 25 | Not Specified | At 25 mg/kg: Marked suppression of body weight gain; testicular pathology in 30% of animals. | 5.0 | [9] |

| Sprague-Dawley Rat | Gossypol Acetic Acid | 7.5 mg/rat/day | 10 weeks | Infertility; all spermatozoa non-motile; partial damage to seminiferous tubules. | Not Established | [10] |

| Species | Test Article | Dose Levels (mg/kg/day) | Duration | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Cynomolgus Monkey | (+/-)-Gossypol Acetic Acid | 25 | 13 weeks | Induced death, clinical signs, extensive biochemical changes, and pathology in the heart, liver, kidney, and testes. |[9] | | Cynomolgus Monkey | (-)-Gossypol | 1.5, 4.0, 5.0 | 4 weeks | At ≥4 mg/kg: GI clinical signs, adverse effects on body weight, changes in serum proteins, calcium, phosphorus, and cholesterol. No morphological changes were induced. |[9] |

| Study Type | Model | Test Article | Concentration / Dose | Key Findings | Reference |

| In Vitro Cytotoxicity | Primary Human Hepatocytes (PHH); Non-malignant colon cell lines (CCD-18Co, CCD 841 CoN) | Gossypol | ≥5 µM | Concentration- and time-dependent reduction in cell viability. Toxic effects noted. | [3] |

| Embryotoxicity | Chicken Embryo | Gossypol | ≥2.5 µM | Severe embryotoxicity observed at low micromolar ranges. | [3] |

| Developmental Toxicity | Pregnant Sprague-Dawley Rat | Gossypol | Not Specified | Administration during organogenesis had no observable effect on pregnancy outcome (resorption, fetal growth, malformation). | [11] |

Summary of Toxicological Findings: The primary target organs for gossypol toxicity in preclinical models appear to be the testes, liver, and gastrointestinal tract.[9][12] In rats, a clear No-Observed-Effect Level (NOAEL) was established at 5 mg/kg/day for racemic gossypol acetic acid, with testicular pathology and suppressed weight gain at higher doses.[9] Studies in cynomolgus monkeys revealed significant systemic toxicity at 25 mg/kg/day of the racemic mixture, including effects on the heart, liver, and kidneys.[9] The purified (-)-enantiomer showed dose-dependent effects in monkeys starting at 4 mg/kg/day, primarily related to GI distress and biochemical changes.[9] In vitro data confirms cytotoxicity against non-malignant cells, and a potential for embryotoxicity has been identified.[3]

Experimental Protocols

Detailed and rigorous experimental design is fundamental to preclinical toxicology. The following sections outline the methodologies for key study types.

A typical preclinical safety evaluation program follows a structured progression from preliminary dose-finding to definitive GLP-compliant studies to support clinical trials.[13][14][15][16]

This protocol is based on the study of (+/-)-gossypol acetic acid in Sprague-Dawley rats.[9]

-

Objective: To determine the potential toxicity of the test article following daily administration over a prolonged period and to establish a No-Observed-Effect Level (NOAEL).

-

Species: Sprague-Dawley rats.[9]

-

Test Article: (+/-)-Gossypol acetic acid.[9]

-

Groups: Four groups of animals (e.g., 10/sex/group).

-

Group 1: Vehicle Control (0 mg/kg/day)

-

Group 2: Low Dose (0.5 mg/kg/day)

-

Group 3: Mid Dose (5.0 mg/kg/day)

-

Group 4: High Dose (25 mg/kg/day)

-

-

Route of Administration: Oral gavage (assumed standard route for preclinical oral drug development).

-

Duration: Sub-chronic (e.g., 28 or 90 days).

-

Endpoints and Observations:

-

In-life: Clinical signs (daily), body weight (weekly), food consumption (weekly).

-

Clinical Pathology (at termination): Hematology, clinical chemistry, and urinalysis.

-

Anatomic Pathology (at termination): Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues, with special attention to target organs like the testes.[9]

-

This protocol is based on the evaluation of gossypol's effect on non-malignant cells.[3]

-

Objective: To assess the direct cytotoxic effect of gossypol on non-cancerous human cells.

-

Cell Lines: Primary human hepatocytes (PHHs); colon-derived non-malignant cells (CCD-18Co, CCD 841 CoN).[3]

-

Test Article: Gossypol, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of gossypol (e.g., 5, 10, 20, 50 µM) and a vehicle control.[3]

-

Plates are incubated for specified time points (e.g., 48 and 96 hours).[3]

-

Cell viability is determined using a quantitative assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.[3]

-

Results are expressed as a percentage of the vehicle control, and IC50 values are calculated.

-

Dose-Toxicity Relationship

The preclinical data illustrates a clear relationship between the administered dose of gossypol, the duration of exposure, and the manifestation of toxicological effects. This relationship is critical for defining a safe starting dose for first-in-human clinical trials.

References

- 1. Gossypol - Wikipedia [en.wikipedia.org]

- 2. Systematic Review of Gossypol/AT-101 in Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy and Toxicity Analysis of the Pan-Histone Deacetylase Inhibitor Gossypol for the Therapy of Colorectal Cancer or Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting anti-apoptotic Bcl-2 by AT-101 to increase radiation efficacy: data from in vitro and clinical pharmacokinetic studies in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pan-Bcl2 Inhibitor AT101 Activates the Intrinsic Apoptotic Pathway and Causes DNA Damage in Acute Myeloid Leukemia Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are Bcl-2 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Preclinical Studies of Apogossypolone, a Novel Pan Inhibitor of Bcl-2 and Mcl-1, Synergistically Potentiates Cytotoxic Effect of Gemcitabine in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]

- 9. The toxicology of gossypol acetic acid and (-)-gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the male antifertility agent--gossypol acetic acid. V. Effect of gossypol acetic acid on the fertility of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A developmental toxicity evaluation of gossypol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bcl-2 antagonist apogossypol (NSC736630) displays single-agent activity in Bcl-2-transgenic mice and has superior efficacy with less toxicity compared with gossypol (NSC19048) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. hoeford.com [hoeford.com]

- 15. criver.com [criver.com]

- 16. From Bench to Clinic - The Chronology of Preclinical Studies - ITR Laboratories Canada Inc. [itrlab.com]

(S)-Gossypol (Acetic Acid): A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gossypol (B191359), a polyphenolic compound naturally occurring in the cotton plant (Gossypium species), exists as two atropisomers due to restricted rotation around the internaphthyl bond: the dextrorotatory (+)-gossypol, also known as (S)-gossypol, and the levorotatory (-)-gossypol, or (R)-gossypol.[1] These enantiomers exhibit different biological activities and pharmacokinetic profiles.[1] This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of (S)-gossypol, often administered as (S)-gossypol acetic acid. Due to the extensive research on the racemic mixture and the (-)-enantiomer (AT-101) in clinical trials, comparative data for these forms are also included to provide a comprehensive context.

Pharmacokinetic Profile of (S)-Gossypol and its Enantiomer

The pharmacokinetic properties of gossypol are complex and vary significantly between its enantiomers and across different species.

Absorption and Bioavailability

The oral bioavailability of gossypol is generally low and variable. Studies in dogs have shown the mean oral bioavailability of racemic (+/-)-gossypol to be 30.9% ± 16.2%.[2][3] Interspecies comparisons reveal significant differences, with the bioavailability of a single oral dose of racemic gossypol being 86% in rats and 14.3% in mice.[4]

Data from studies in humans receiving oral doses of gossypol enantiomers indicate that the average peak plasma concentration and the area under the curve (AUC) of (+)-gossypol are significantly greater than those of the (-)-isomer.[2][3] This suggests that (S)-gossypol may have better absorption or a lower first-pass metabolism compared to (R)-gossypol in humans.

Distribution

Following absorption, gossypol is distributed in the body. The volume of distribution (Vd) is an indicator of the extent of drug distribution into the tissues. In dogs, the volume of distribution of (+)-gossypol was found to be six times that of (-)-gossypol after a single intravenous injection, suggesting a more extensive tissue distribution of the (S)-enantiomer.[2][3]

Metabolism and Excretion

The metabolism of gossypol is not fully elucidated, but it is known to undergo conjugation reactions. Most of the administered gossypol is eliminated in the feces, with limited urinary excretion.[5] The rate of elimination differs significantly between the enantiomers.

A key pharmacokinetic difference between the gossypol enantiomers is their elimination half-life (t½). In humans, the elimination half-life of (+)-gossypol is remarkably longer, approximately 29 times that of the (-)-gossypol.[2][3] The elimination half-life of the racemic mixture ((+/-)-gossypol) in humans averages 286 ± 179 hours.[2][3] This prolonged half-life of (S)-gossypol has significant implications for dosing regimens and potential for accumulation with chronic administration. The higher rate of elimination of (-)-gossypol may be attributed to its lower rate of binding to tissue proteins, as evidenced by its smaller volume of distribution compared to the (+)-isomer.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of gossypol enantiomers and the racemic mixture in various species.

Table 1: Pharmacokinetic Parameters of Gossypol Enantiomers in Humans (Oral Administration)

| Parameter | (+)-Gossypol (S-isomer) | (-)-Gossypol (R-isomer) |

| Average Peak Plasma Concentration (Cmax) | Significantly greater than (-)-isomer | Lower than (+)-isomer |

| Area Under the Curve (AUC) | Significantly greater than (-)-isomer | Lower than (+)-isomer |

| Elimination Half-life (t½) | 29 times that of (-)-isomer | Shorter than (+)-isomer |

Table 2: Pharmacokinetic Parameters of Gossypol Enantiomers in Dogs (Intravenous Administration)

| Parameter | (+)-Gossypol (S-isomer) | (-)-Gossypol (R-isomer) |

| Elimination Half-life (t½) | Five times that of (-)-isomer | Shorter than (+)-isomer |

| Volume of Distribution (Vd) | Six times that of (-)-isomer | Smaller than (+)-isomer |

| Total Body Clearance | Similar to (-)-isomer | Similar to (+)-isomer |

| Area Under the Curve (AUC) | Similar to (-)-isomer | Similar to (+)-isomer |

Table 3: Pharmacokinetic Parameters of Racemic (+/-)-Gossypol in Different Species

| Species | Route | Dose | Bioavailability | Elimination Half-life (t½) | Total Plasma Clearance (Cl) | Volume of Distribution (Vd) | AUC |

| Human | Oral | - | - | 286 ± 179 h | - | - | - |

| Dog | Oral | - | 30.9% ± 16.2% | - | - | - | - |

| Rat | IV | 10 mg/kg | - | 9.1 h | 1.84 L/h/kg | 0.20 L/kg | 36.0 mg·h/L |

| Rat | Oral | 10 mg/kg | 86% | - | - | - | - |

| Mouse | IV | 50 mg/kg | - | 7.7 h | 1.23 L/h/kg | 1.74 L/kg | 115.8 mg·h/L |

| Mouse | Oral | 50 mg/kg | 14.3% | - | - | - | - |

Experimental Protocols

The determination of gossypol and its enantiomers in biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

Sample Preparation for Plasma Analysis

A crucial step in the analysis of gossypol in plasma is the sample preparation, which aims to extract the analyte and remove interfering substances.

-

Protein Precipitation: A common method involves protein precipitation with acetonitrile (B52724). To a plasma sample, an excess of acetonitrile is added and the mixture is vortexed. After centrifugation to pellet the precipitated proteins, the supernatant containing gossypol is collected for analysis.[4]

-

Internal Standard: To ensure accuracy and precision, an internal standard (IS) is typically added to the plasma sample before processing. Gossypol dimethyl ether has been used as an internal standard, though its synthesis can be complex.[4] A Schiff's base derivative of R-(-)-gossypol, R-(-)-gossypol-diamino-propanol (GDP), has also been successfully used as an internal standard.[4]

-